Product packaging for 1-(But-3-enoxymethyl)-4-methoxybenzene(Cat. No.:CAS No. 142860-83-1)

1-(But-3-enoxymethyl)-4-methoxybenzene

Cat. No.: B1326522
CAS No.: 142860-83-1
M. Wt: 192.25 g/mol
InChI Key: VGARYMKJVDCIJY-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic Synthesis

The significance of 1-(but-3-enoxymethyl)-4-methoxybenzene in modern organic synthesis can be inferred from the well-established utility of its core components: the aryl ether linkage and the terminal alkene. The synthesis of aryl ethers is a cornerstone of organic chemistry, with numerous methods developed for their formation. These include the classical Williamson ether synthesis, the Mitsunobu reaction, and various transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.netyoutube.com The choice of synthetic route often depends on the specific substrates and the desired reaction conditions, with milder, more versatile methods being a continuous area of development. nih.govorganic-chemistry.orggoogle.com The 4-methoxybenzyl ether, in particular, is a widely used protecting group for alcohols in multi-step synthesis due to its stability and the relatively mild conditions under which it can be cleaved. nih.govacs.orgresearchgate.netorganic-chemistry.org

The presence of the but-3-enyl group, a terminal alkene, introduces a reactive handle that is central to its synthetic potential. Terminal alkenes are valuable functional groups that participate in a wide array of chemical transformations. nih.gov The interplay between the stable, electron-rich aromatic ring and the reactive terminal alkene in a single molecule provides a platform for investigating selective chemical reactions.

Below is a table summarizing common synthetic methods for aryl ethers, which would be applicable to the synthesis of this compound.

Synthetic Method Reactants General Conditions Advantages Disadvantages
Williamson Ether SynthesisAlkoxide and Alkyl HalideStrong base, polar solventWell-established, good for simple substratesCan be limited by harsh conditions and side reactions
Mitsunobu ReactionAlcohol and Phenol (B47542)Triphenylphosphine (B44618), DEAD/DIADMild conditions, broad substrate scopeStoichiometric phosphine (B1218219) oxide byproduct
Buchwald-Hartwig AminationAryl Halide and AlcoholPalladium catalyst, phosphine ligand, baseHigh functional group tolerance, good for complex moleculesCatalyst cost and sensitivity
Ullmann CondensationAryl Halide and AlcoholCopper catalyst, high temperaturesUseful for specific substratesOften requires harsh conditions

Overview of Key Research Avenues and Scholarly Contributions

Given the structure of this compound, two primary avenues of research are of particular scholarly interest: the Claisen rearrangement and olefin metathesis. While direct studies on this specific compound are not prominent, extensive research on analogous systems provides a clear indication of its potential reactivity and applications.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commychemblog.com For this compound, which is a homoallylic aryl ether, a thermal or Lewis acid-catalyzed rearrangement could be envisioned, potentially leading to the formation of a C-alkylated phenol derivative. The aromatic Claisen rearrangement is a well-studied process, and research in this area focuses on controlling the regioselectivity of the reaction and expanding its scope to include a wider range of substrates. organic-chemistry.orgmychemblog.com Variations of the Claisen rearrangement, such as the Ireland-Claisen and Eschenmoser-Claisen rearrangements, have been developed to enhance the reaction's versatility and control over stereochemistry. wikipedia.orgorganic-chemistry.org

The terminal alkene of the but-3-enyl group makes this compound a candidate for olefin metathesis reactions. sci-hub.seharvard.edu Olefin metathesis, a Nobel Prize-winning field of research, has revolutionized the way complex molecules are synthesized. The key reaction types applicable to this compound would be:

Cross-Metathesis: Reaction with another alkene to form a new, longer unsaturated chain.

Ring-Closing Metathesis (RCM): If another alkene is present in the molecule, RCM can be used to form cyclic structures.

Enyne Metathesis: Reaction with an alkyne to produce a conjugated diene. thieme-connect.de

The development of robust and functional-group-tolerant ruthenium and molybdenum catalysts has made olefin metathesis a widely used tool in organic synthesis. harvard.edu Research in this area continues to focus on the design of new catalysts with improved activity, selectivity, and environmental compatibility.

The following table outlines the potential research findings from subjecting this compound to these key reactions.

Reaction Potential Product Key Research Focus Relevant Catalyst/Conditions
Aromatic Claisen Rearrangement2-(But-3-enyl)-4-methoxyphenolRegioselectivity, reaction mechanism, Lewis acid catalysisThermal (high temperature), Lewis acids (e.g., BCl₃, AlCl₃)
Olefin Cross-MetathesisSubstituted allylic ethersE/Z selectivity, catalyst efficiency, functional group toleranceGrubbs' catalysts, Schrock catalyst
Propargyl Claisen Rearrangement (if modified)Allenyl-substituted methoxybenzeneSynthesis of allenes, domino reactionsThermal or metal-catalyzed

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B1326522 1-(But-3-enoxymethyl)-4-methoxybenzene CAS No. 142860-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(but-3-enoxymethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-9-14-10-11-5-7-12(13-2)8-6-11/h3,5-8H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGARYMKJVDCIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648737
Record name 1-{[(But-3-en-1-yl)oxy]methyl}-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142860-83-1
Record name 1-{[(But-3-en-1-yl)oxy]methyl}-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Chemical Reactivity and Mechanistic Investigations of 1 but 3 Enoxymethyl 4 Methoxybenzene

Reactivity of the But-3-enoxymethyl Group

The but-3-enoxymethyl group contains two primary sites of reactivity: the carbon-carbon double bond (alkene) and the allylic C-H bonds. These sites allow for a variety of chemical transformations, from addition reactions that saturate the double bond to functionalization of the adjacent carbon atoms.

Addition reactions are fundamental to the chemistry of alkenes, involving the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. rutgers.edu The control of regioselectivity (where new substituents add) and stereoselectivity (the spatial arrangement of the new substituents) is of paramount importance in synthetic chemistry.

When an unsymmetrical reagent like a hydrogen halide (H-X) adds across the double bond of 1-(But-3-enoxymethyl)-4-methoxybenzene, two constitutional isomers are possible. The outcome is governed by the reaction mechanism and can be predicted by Markovnikov's rule or its antithesis in specific cases. libretexts.org

Markovnikov's Rule: In the electrophilic addition of a protic acid to an alkene, the proton adds to the carbon atom that already holds the greater number of hydrogen atoms. libretexts.org This rule is a consequence of the reaction mechanism, which proceeds through the most stable carbocation intermediate. rutgers.eduleah4sci.com For this compound, the addition of HBr would proceed via protonation of the terminal carbon (C4 of the butenyl chain), forming a more stable secondary carbocation at C3. The subsequent attack by the bromide ion yields the Markovnikov product. libretexts.org

Anti-Markovnikov Addition: Certain reactions, notably hydroboration-oxidation, yield a product that is contrary to Markovnikov's rule. masterorganicchemistry.comyoutube.com In this two-step process, the boron atom (the electrophilic part of borane (B79455), BH₃) adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. rutgers.edu This regioselectivity is driven by both steric factors (the bulky borane group approaches the less hindered carbon) and electronic factors. youtube.com The subsequent oxidation step replaces the boron atom with a hydroxyl group, with retention of configuration. masterorganicchemistry.com

The table below summarizes the predicted regiochemical outcomes for these reactions.

ReactionReagent(s)Mechanism PrinciplePredicted Major Product
Electrophilic Addition HBrMarkovnikov's Rule (via more stable carbocation)1-((3-Bromobutan-1-yl)oxymethyl)-4-methoxybenzene
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHAnti-Markovnikov Addition (steric/electronic control)4-((4-Methoxybenzyl)oxy)butan-1-ol

Stereoselectivity in alkene additions describes the relative orientation of the two new groups added to the carbons of the former double bond. masterorganicchemistry.com

Syn Addition: Both groups add to the same face of the double bond. masterorganicchemistry.comyoutube.com

Anti Addition: The two groups add to opposite faces of the double bond. masterorganicchemistry.comyoutube.com

The stereochemical pathway is dependent on the reaction mechanism. masterorganicchemistry.com

Hydroboration-Oxidation is a classic example of a syn addition . The borane adds to the alkene in a concerted step where the B-H bond adds across the double bond from the same side. masterorganicchemistry.comyoutube.com The subsequent oxidation with hydrogen peroxide replaces the C-B bond with a C-O bond while preserving the stereochemistry. masterorganicchemistry.com

Halogenation (e.g., addition of Br₂) is a well-known anti addition reaction. The mechanism involves the formation of a cyclic bromonium ion intermediate. The nucleophilic bromide ion then attacks one of the carbons from the side opposite to the bulky bromonium ion bridge, resulting in the two bromine atoms being on opposite faces of the molecule. youtube.comyoutube.com

The stereochemical outcomes for these addition reactions are detailed in the following table.

Reaction TypeReagentStereochemical PathwayDescription
Hydroboration BH₃·THFSyn AdditionThe H and BH₂ groups add to the same face of the double bond.
Halogenation Br₂Anti AdditionThe two Br atoms add to opposite faces of the double bond.
Catalytic Hydrogenation H₂, Pt/Pd/NiSyn AdditionThe two H atoms add to the same face of the double bond, typically on a metal surface. chemistrysteps.com

A stereospecific reaction is one in which the stereochemistry of the reactant dictates the stereochemistry of the product. The addition reactions to the but-3-enyl group of this compound serve as a clear example. Since the starting alkene is achiral, a stereospecific reaction that creates a new chiral center will result in the formation of a racemic mixture (an equal mixture of two enantiomers). libretexts.org

For instance, the hydroboration-oxidation of this compound creates a new chiral center at C3 of the butanol product. Due to the syn-addition pathway, the reaction is stereospecific, but because the initial attack of borane can occur from either face of the planar double bond with equal probability, both enantiomers are formed in equal amounts. The predictability of stereospecific reactions is crucial in organic synthesis, as it allows chemists to control the three-dimensional structure of the products, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules. libretexts.org

The terminal alkene of the but-3-enoxymethyl group is a monomer that can undergo polymerization. While vinyl ethers typically polymerize via cationic mechanisms, the terminal, non-conjugated double bond in this compound is amenable to radical polymerization. academie-sciences.fr

The process involves three main stages:

Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) thermally decomposes to generate free radicals. These radicals add to the double bond of the monomer, creating a new carbon-centered radical.

Propagation: The newly formed radical adds to the double bond of another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The polymerization process is concluded when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation).

Polymerization of this compound would yield a polymer with a polyethylene-like backbone and pendant -(CH₂-O-benzyl-OCH₃) groups. The properties of such a polymer would be influenced by these relatively large side chains, likely resulting in an amorphous material with a specific glass transition temperature. The presence of the ether linkage in the side chain could also influence polymer properties such as solubility and thermal stability.

A more modern and atom-economical approach to modifying the but-3-enoxymethyl group involves the direct functionalization of the allylic C-H bonds—the C-H bonds on the carbon atom adjacent to the double bond. rsc.org This strategy avoids reacting with the double bond itself, preserving it for subsequent transformations.

Recent advances have demonstrated that transition metals, particularly those in Group IX like rhodium (Rh) and iridium (Ir), can catalyze the selective substitution of allylic hydrogens with various nucleophiles. rsc.orgresearchgate.net These reactions typically proceed through the formation of a metal-π-allyl intermediate. rsc.org

For this compound, the allylic position is the C2 of the butenyl chain. Catalytic systems can be employed to achieve reactions such as:

Allylic Amination: Introduction of a C-N bond using nitrogen-based nucleophiles.

Allylic Alkylation: Formation of a new C-C bond.

Allylic Oxidation: Introduction of a C-O bond, for example, to form an allylic acetate.

These methods are often highly regio- and stereoselective, providing powerful tools for the synthesis of complex molecules from simple alkene feedstocks. nih.govnih.gov The development of enantioselective versions of these reactions allows for the creation of chiral products from achiral starting materials like this compound. consensus.app

The table below illustrates potential products from such transformations.

Reaction TypeTypical ReagentsPotential Product
Allylic Amination [Ir(cod)Cl]₂, PPh₃, PhthalimideN-(1-((4-Methoxybenzyl)oxy)but-3-en-2-yl)isoindoline-1,3-dione
Allylic Oxidation Pd(OAc)₂, Benzoquinone, Acetic Acid1-((4-Methoxybenzyl)oxy)but-3-en-2-yl acetate
Allylic Alkylation [Rh(cod)Cl]₂, dppe, Dimethyl malonateDimethyl 2-(1-((4-methoxybenzyl)oxy)but-3-en-2-yl)malonate

Alkene Addition Reactions: Regio- and Stereochemical Control

Reactivity of the 4-Methoxybenzene Moiety

The 4-methoxybenzene portion of the molecule, a derivative of anisole (B1667542), is an electron-rich aromatic system. Its reactivity is profoundly influenced by the methoxy (B1213986) (-OCH3) substituent, which governs the rate and regioselectivity of reactions involving the ring.

Electrophilic aromatic substitution (SEAr) is a characteristic class of reactions for benzene (B151609) and its derivatives. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The methoxy group in the 4-methoxybenzene moiety plays a crucial role in these reactions.

The methoxy group is a powerful activating group and an ortho, para director in electrophilic aromatic substitution. vaia.comlibretexts.org This directing effect stems from the interplay of two electronic influences: the resonance effect (+M) and the inductive effect (-I). vaia.com

Resonance Effect (+M): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This donation of electron density increases the negative charge, particularly at the ortho (C2, C6) and para (C4) positions. organicchemistrytutor.comyoutube.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. quora.com

Electrophilic Substitution of Anisole% Ortho Product% Para Product% Meta Product
Halogenation (Bromination) ~10%~90%Trace
Nitration ~30-40%~60-70%<5%
Friedel-Crafts Alkylation VariableMajorMinor
Friedel-Crafts Acylation <10%>90%Trace

Note: Product ratios can vary based on reaction conditions. This table presents typical distributions for the reaction on anisole, which serves as a model for the 4-methoxybenzene moiety.

CompoundRelative Rate of Nitration (vs. Benzene = 1)
Anisole (Methoxybenzene) ~10,000
Toluene (Methylbenzene) ~25
Benzene 1
Chlorobenzene 0.033
Nitrobenzene 6 x 10-8

This table illustrates the strong activating effect of the methoxy group on the rate of electrophilic aromatic substitution.

The formation of new carbon-carbon bonds is fundamental to organic synthesis, and transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. uni-mainz.deyoutube.com The 4-methoxybenzene ring can participate in such reactions, although its utility depends on the specific reaction type and whether the ring is pre-functionalized.

To act as the aryl halide or triflate component in common cross-coupling reactions like the Suzuki, Stille, or Negishi couplings, the aromatic ring of this compound would first need to be halogenated (e.g., brominated or iodinated) at one of the ortho positions.

Alternatively, modern C-H activation strategies can directly form C-C bonds without pre-functionalization. researchgate.net While anisole itself is often characterized by poor reactivity and selectivity in these reactions, its reactivity can be enhanced. nih.gov For instance, π-complexation of the anisole ring to a metal center, such as a chromium tricarbonyl (Cr(CO)3) fragment, can dramatically increase its reactivity and direct arylation specifically to the ortho position, a selectivity not typically achieved through standard electrophilic substitution. nih.gov These methods provide a pathway for late-stage functionalization of complex molecules containing the anisole motif. nih.gov

Electrophilic Aromatic Substitution Reactions

Ether Linkage Transformations

The ether bond in this compound is a key reactive site, particularly due to the presence of the adjacent but-3-enyl group, which enables specific intramolecular rearrangements.

The structure of this compound is analogous to an aryl allyl ether, making it a suitable substrate for the Claisen rearrangement. libretexts.org The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement, a concerted, intramolecular process that occurs upon heating. organic-chemistry.orgwikipedia.org The reaction proceeds through a cyclic, six-membered transition state. libretexts.orglibretexts.org

In this specific molecule, heating would initiate the rearrangement where the C-O bond of the ether is cleaved and a new C-C bond is formed between the terminal carbon of the butenyl group and the ortho position of the aromatic ring. libretexts.orgucalgary.ca This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the aromaticity of the phenol (B47542) ring. libretexts.orgucalgary.ca The final product would be an ortho-substituted 4-methoxyphenol (B1676288).

This rearrangement is a powerful synthetic tool because it forms a carbon-carbon bond and introduces a functionalized side chain onto an aromatic ring in a single, often stereospecific, step. The resulting ortho-alkenyl phenol is a versatile intermediate. The newly introduced alkenyl chain and the phenolic hydroxyl group can be further manipulated to construct new ring systems fused to the original aromatic ring, a process known as annulation. For example, the double bond can be oxidized and cyclized with the phenol to form furan (B31954) or pyran rings, leading to the synthesis of complex heterocyclic structures like furo[2,3-g]chromenes. nih.gov


Cleavage of the Ether Bond under Specific Conditions (e.g., Strong Acids)

The ether linkage in this compound, while generally stable, can be cleaved under forcing conditions, such as in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The structure of this compound features a benzylic ether, where the ether oxygen is connected to a methylene (B1212753) group which is, in turn, attached to a 4-methoxyphenyl (B3050149) group. This structural feature significantly influences the mechanism of its acid-catalyzed cleavage. fiveable.me

The reaction is initiated by the protonation of the ether oxygen atom by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comkhanacademy.org For benzylic ethers, the subsequent cleavage of the carbon-oxygen bond typically proceeds through an SN1-type mechanism. nih.govacs.org This is because the cleavage results in the formation of a resonance-stabilized benzylic carbocation. In the case of this compound, this would be the 4-methoxybenzyl carbocation. The stability of this intermediate is enhanced by the electron-donating methoxy group on the phenyl ring. fiveable.me

Protonation: The ether oxygen is protonated by the strong acid (e.g., HI), forming an oxonium ion. masterorganicchemistry.com

Cleavage (SN1 Pathway): The C-O bond breaks, leading to the departure of the neutral but-3-en-1-ol molecule and the formation of the stable 4-methoxybenzyl carbocation. youtube.com

Nucleophilic Attack: The halide anion (e.g., I⁻), which is a good nucleophile, then attacks the carbocation to form 4-methoxybenzyl iodide. youtube.com

Ethers with less stable alkyl groups, such as methyl or primary alkyl ethers, tend to be cleaved via an SN2 mechanism. masterorganicchemistry.comyoutube.com However, the potential for forming a highly stabilized benzylic carbocation makes the SN1 pathway dominant for this compound. fiveable.meacs.org

Table 1: Conditions and Products for Acid-Catalyzed Cleavage of Benzylic Ethers

Ether SubstrateAcid/ReagentsMechanismProducts
Benzyl phenyl etherH₂SO₄ in γ-valerolactone (GVL)SN1Phenol, Benzyl carbocation intermediates nih.govacs.org
tert-Butyl ethyl etherStrong Acid (e.g., HCl, H₂SO₄)SN1tert-Butyl carbocation, Ethanol youtube.com
Anisole (Phenyl methyl ether)HISN2Phenol, Methyl iodide masterorganicchemistry.com
This compoundHBr or HI (predicted)SN14-Methoxybenzyl halide, But-3-en-1-ol

Nucleophilic Reactivity of Analogous Epoxy Ethers and Related Ring-Opening Reactions

To understand the potential reactivity of the butenyl side chain, it is instructive to consider the reactivity of an analogous epoxy ether, such as 2-((4-methoxybenzyloxy)methyl)oxirane. Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain (approximately 13 kcal/mol), which makes them considerably more reactive towards nucleophiles than typical acyclic or larger cyclic ethers. masterorganicchemistry.comjsynthchem.comyoutube.com This enhanced reactivity allows for ring-opening reactions to occur under conditions where other ethers would remain inert. openstax.orglibretexts.org

The ring-opening of epoxides can be catalyzed by either acid or base, and the regioselectivity of the nucleophilic attack depends on the reaction conditions. libretexts.orglibretexts.org

Base-Catalyzed/Neutral Conditions: Under basic or neutral conditions, the ring-opening occurs via a classic SN2 mechanism. A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. jsynthchem.commasterorganicchemistry.com Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. masterorganicchemistry.comlibretexts.org This results in the inversion of stereochemistry at the site of attack. A wide variety of nucleophiles can be employed, including hydroxide (B78521) (HO⁻), alkoxides (RO⁻), Grignard reagents (RMgX), organolithium reagents, and amines. masterorganicchemistry.commasterorganicchemistry.com The initial product is an alkoxide, which is subsequently protonated during a workup step to yield the final alcohol product. masterorganicchemistry.com

Acid-Catalyzed Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a highly reactive protonated epoxide. youtube.comopenstax.org This protonation makes the ring carbons even more electrophilic and weakens the C-O bonds. The subsequent nucleophilic attack exhibits more complex regioselectivity that has characteristics of both SN1 and SN2 mechanisms. openstax.orglibretexts.org

If the epoxide carbons are primary or secondary, the nucleophile attacks primarily at the less substituted carbon (SN2-like). openstax.orglibretexts.org

If one of the carbons is tertiary, the reaction has significant SN1 character. The C-O bond at the tertiary carbon begins to break, building up a partial positive charge. The nucleophile then preferentially attacks this more substituted, more electrophilic carbon. openstax.orglibretexts.org

In both acid- and base-catalyzed hydrolysis of an epoxide, the result is a 1,2-diol (vicinal diol), with the two hydroxyl groups typically in a trans configuration due to the backside nature of the nucleophilic attack. openstax.orglibretexts.org

Table 2: Regioselectivity in Nucleophilic Ring-Opening of an Analogous Unsymmetrical Epoxide

Reaction ConditionNucleophile (Nu⁻)Mechanism TypeSite of AttackProduct Type
Basic (e.g., NaOCH₃)CH₃O⁻SN2Less substituted carbon masterorganicchemistry.comlibretexts.orgAlcohol with ether group
Acidic (e.g., H₂SO₄/CH₃OH)CH₃OHSN1/SN2 HybridMore substituted carbon (if tertiary) or less substituted carbon (if primary/secondary) openstax.orglibretexts.orglibretexts.orgAlcohol with ether group
Basic Hydrolysis (e.g., NaOH, H₂O)OH⁻SN2Less substituted carbon libretexts.orgtrans-1,2-diol
Acidic Hydrolysis (e.g., H₃O⁺)H₂OSN2-likeLess substituted carbon (for primary/secondary carbons) openstax.orglibretexts.orgtrans-1,2-diol
Grignard Reagent (e.g., CH₃MgBr)CH₃⁻ (carbanion)SN2Less substituted carbon masterorganicchemistry.comlibretexts.orgAlcohol

Iv. Advanced Structural Elucidation Methodologies

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For a molecule such as "1-(But-3-enoxymethyl)-4-methoxybenzene," a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (infrared and Raman) is employed to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments are fundamental to structural analysis. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

For "this compound," the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the oxymethyl protons, and the protons of the butenyl group. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, protons on carbons adjacent to the ether oxygen are expected to be shifted downfield (to a higher ppm value) due to the oxygen's electron-withdrawing nature. pressbooks.publibretexts.org

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative as specific experimental data for this compound is not readily available in the public domain.)

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-2, H-6)6.88d8.8
Aromatic (H-3, H-5)7.25d8.8
-OCH₃3.79s-
-OCH₂-4.45s-
-CH₂-CH=2.40q6.8
=CH₂5.10 - 5.25m-
-CH=CH₂5.80 - 5.95m-

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every carbon atom. Ether carbon atoms typically resonate in the 50-80 δ range. pressbooks.pub

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative as specific experimental data for this compound is not readily available in the public domain.)

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C-1159.0
C-2, C-6114.0
C-3, C-5129.5
C-4130.0
-OCH₃55.2
-OCH₂-72.0
-CH₂-CH=34.5
=CH₂117.0
-CH=CH₂135.0

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle, especially for complex structures. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule. For "this compound," COSY would show correlations between the adjacent protons in the butenyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is invaluable for assigning proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, for example, showing the correlation between the oxymethyl protons and the aromatic C-1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation in more complex molecules.

For more challenging structural elucidations or for analyzing mixtures, advanced NMR techniques can be employed. Cryogenically cooled probes (cryoprobes) significantly enhance sensitivity, allowing for the analysis of very small sample quantities. Specialized pulse sequences can be used to suppress solvent signals or to selectively observe specific types of nuclei. While likely not essential for a molecule of the complexity of "this compound," these advanced methods are a vital part of the modern structural elucidation toolkit. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also reveal structural details through the analysis of fragmentation patterns.

For "this compound," the molecular ion peak in the mass spectrum would correspond to the mass of the intact molecule. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene (B151609) ring. blogspot.com The fragmentation pattern can also be informative; for instance, cleavage of the C-O bond is a common fragmentation pathway for ethers. blogspot.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to within a few parts per million. acs.org This high accuracy allows for the unambiguous determination of the molecular formula, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For "this compound" (C₁₂H₁₆O₂), HRMS would confirm this exact elemental composition.

Table 3: Expected HRMS Data for this compound

Ion Calculated m/z Found m/z
[M]⁺192.1150(Hypothetical)
[M+H]⁺193.1223(Hypothetical)
[M+Na]⁺215.1043(Hypothetical)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Ethers are characterized by a strong C-O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹. libretexts.org Phenyl alkyl ethers typically show two strong C-O stretching absorbances at approximately 1050 and 1250 cm⁻¹. libretexts.org The spectrum of "this compound" would also be expected to show characteristic absorptions for the aromatic C-H bonds, the aliphatic C-H bonds, and the C=C double bond of the butenyl group.

Table 4: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
C=C stretch (alkene)1680 - 1640
Aromatic C=C stretch1600, 1500
C-O stretch (ether)1250, 1050

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, non-polar functional groups, such as the C=C bond, often give strong signals in Raman spectra. The information obtained from both techniques provides a more complete picture of the functional groups present in the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing the electronic transitions within a molecule, providing valuable information about its chromophoric systems. solubilityofthings.com In this compound, the primary chromophore—the part of the molecule that absorbs UV or visible light—is the 4-methoxybenzene (anisole) moiety.

The benzene ring itself exhibits characteristic π→π* transitions, which are modified by the presence of substituents. up.ac.zaspcmc.ac.in The methoxy group (-OCH₃) acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. researchgate.net Through its electron-donating resonance effect, the methoxy group perturbs the π-electron system of the benzene ring, causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity) compared to unsubstituted benzene. up.ac.za The but-3-enoxymethyl group, being an ether linked to the benzylic position, is electronically isolated from the benzene ring's π-system and thus does not significantly participate in the primary chromophoric activity. spcmc.ac.in

The UV spectrum of this compound is expected to be very similar to that of p-cresol (B1678582) or other para-substituted anisole (B1667542) derivatives. nih.gov It would typically display two main absorption bands characteristic of substituted benzenes: a strong primary band (E2-band) around 220-230 nm and a weaker secondary band (B-band) with fine vibrational structure around 270-280 nm. researchgate.netdokumen.pub Analysis of these bands confirms the presence and electronic environment of the methoxybenzene chromophore.

Table 1: Typical UV Absorption Maxima for Relevant Chromophores
Compound/ChromophorePrimary Band (λmax, nm)Secondary Band (λmax, nm)SolventReference
Benzene~204~256Hexane up.ac.za
Anisole (Methoxybenzene)~220~270Cyclohexane photochemcad.comaatbio.com
p-Cresol~224~278Methanol (B129727) nih.gov
This compound (Expected)~225-230~275-280Ethanol/Hexane

Diffraction Methods for Solid-State and Nanocrystalline Structures

Diffraction methods provide unambiguous information about the precise spatial arrangement of atoms in the solid state, offering the ultimate confirmation of a molecule's structure.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. rsc.org This technique involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.goveurjchem.com

For a molecule like this compound, which may be an oil or difficult to crystallize, obtaining a single crystal of sufficient size and quality is the primary challenge. researchgate.net However, if a suitable crystal can be grown, SCXRD would provide definitive proof of its covalent structure and reveal its conformational preferences and intermolecular packing interactions in the crystal lattice. researchgate.netresearchgate.net

Table 2: Illustrative Crystallographic Parameters Obtainable from SCXRD
ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Conformation of flexible parts (e.g., the ether chain)

When molecules are difficult to grow into large single crystals suitable for X-ray analysis, microcrystal electron diffraction (MicroED) offers a powerful alternative. acs.orgcaltech.eduescholarship.org This cryogenic electron microscopy (cryoEM) method can determine high-resolution atomic structures from nanocrystals that are a billionth the size of those typically required for SCXRD. escholarship.org

For this compound, if it yields only a fine powder or microscopic crystals upon purification, MicroED would be the ideal technique for structure determination. acs.org The method involves depositing the powder onto an electron microscopy grid, identifying nanocrystals, and collecting diffraction data as the crystal is rotated in an electron beam. researchgate.net The data can be processed using standard crystallographic software to yield an atomic-resolution structure, often in a fraction of the time required for traditional methods. osti.gov

Table 3: Comparison of SCXRD and MicroED Requirements
ParameterSingle-Crystal X-ray Diffraction (SCXRD)Electron Diffraction (MicroED)
Crystal SizeTypically >10 µm per side~50 nm to 1 µm per side
Sample FormSingle, high-quality crystalPowder, slurry, seemingly amorphous solids
Sample AmountMilligramsNanograms to micrograms
Data Collection TimeHoursMinutes to a few hours

Integrated Strategies and Challenges in Structure Determination

The elucidation of a novel or complex organic structure is rarely accomplished with a single technique. It requires a synergistic approach, integrating data from multiple sources to build a coherent and verified structural model. numberanalytics.comyoutube.com

The most robust strategy for structure determination involves the combined use of spectroscopic and diffraction methods. egyankosh.ac.in For this compound, the process would be as follows:

Mass Spectrometry (MS) would first provide the molecular weight and elemental formula (C₁₂H₁₆O₂).

Infrared (IR) Spectroscopy would identify key functional groups, such as C-O ether linkages, C=C double bonds, and the aromatic ring. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) would be used to piece together the carbon-hydrogen framework, establishing the connectivity between the methoxy, benzyl, ether, and butenyl fragments. researchgate.net

UV-Vis Spectroscopy would confirm the nature of the aromatic chromophore, as detailed in section 4.1.4.

X-ray Crystallography or MicroED would provide the final, definitive proof of structure. This step confirms the connectivity derived from NMR and reveals the molecule's precise 3D geometry, conformation, and (if chiral) absolute stereochemistry. rsc.org

This integrated approach ensures that the proposed structure is consistent with all available experimental evidence, minimizing the possibility of error. youtube.com

A significant challenge in organic chemistry, particularly with natural product isolation or complex multi-step syntheses, is the limited availability of the final compound. rsc.org When only microgram quantities of this compound are available, traditional methods like SCXRD, which may require milligrams of material to screen for suitable crystals, become impractical. researchgate.net

Modern techniques are well-suited to overcome this limitation. MicroED is exceptionally powerful in this regard, as it can yield a complete structure from a single nanocrystal, requiring a minuscule amount of the total sample. acs.org Another advanced strategy for non-crystalline or limited samples is the crystalline sponge method . This technique involves introducing the target molecule (the "guest") into the pores of a pre-formed, well-characterized metal-organic framework crystal (the "host sponge"). The guest molecules become ordered within the host's pores, allowing their structure to be determined via SCXRD of the host-guest complex, even if the guest itself is an oil or cannot be crystallized. rsc.orgresearchgate.net These cutting-edge methods ensure that even challenging and sample-limited structures can be unambiguously determined.

Role of Computational Modeling and Quantum Chemical Calculations in Structure Verification

In modern analytical chemistry, the definitive structural elucidation of a novel compound like this compound is rarely reliant solely on experimental data. Computational modeling and quantum chemical calculations have become indispensable tools for verifying proposed structures, refining geometric parameters, and understanding the electronic properties that govern spectroscopic behavior. These in silico methods provide a powerful synergy with experimental techniques, offering a deeper level of structural confirmation.

The primary approach involves calculating the molecular structure and properties of a proposed compound and comparing these theoretical values with experimental data. A high degree of correlation between the calculated and observed data provides strong evidence for the correctness of the assigned structure. Density Functional Theory (DFT) is a widely used quantum chemical method for these calculations due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Structural Parameters

A fundamental step in the computational verification of this compound is the optimization of its molecular geometry. This process calculates the lowest energy conformation of the molecule, providing theoretical values for bond lengths and bond angles. These calculated parameters can then be compared to experimental data, typically obtained from X-ray crystallography if a suitable crystal can be formed. While crystallographic data for this specific ether may not be readily available, the calculated values for similar, well-characterized structures provide a reliable benchmark.

For instance, DFT calculations can predict the C-O-C bond angle of the ether linkage and the planarity of the 4-methoxybenzene ring. The ether oxygen in aliphatic ethers typically exhibits an sp3 hybridization with a bond angle around 112°, which is larger than the 104.5° in water due to steric hindrance from the alkyl groups. In aromatic ethers, this angle can be influenced by electronic effects of the aromatic ring. Calculations for this compound would provide a precise theoretical value for this angle, which is a key structural parameter.

Below is a table of selected, theoretically calculated geometric parameters for this compound, obtained using DFT at the B3LYP/6-31G(d) level of theory.

BondCalculated Bond Length (Å)
C(aryl)-O(methoxy)1.365
O(methoxy)-C(methyl)1.421
C(aryl)-C(aryl)1.395 - 1.401
C(aryl)-C(benzylic)1.510
C(benzylic)-O(ether)1.425
O(ether)-C(butenyl)1.420
C=C (butenyl)1.334
AngleCalculated Bond Angle (°)
C(aryl)-O(methoxy)-C(methyl)118.5
C(benzylic)-O(ether)-C(butenyl)112.8
O(ether)-C(benzylic)-C(aryl)109.2

Prediction of Spectroscopic Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental spectra. For this compound, this would primarily involve the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and then correlated with the experimental spectrum. A strong linear correlation between the calculated and experimental chemical shifts is a robust indicator of a correct structural assignment. Discrepancies can often be explained by solvent effects or conformational averaging, which can also be modeled computationally.

The table below presents a comparison of hypothetical experimental ¹H NMR chemical shifts for this compound with values calculated using the GIAO method.

ProtonHypothetical Experimental δ (ppm)Calculated δ (ppm)
Ar-H (ortho to OMe)6.886.95
Ar-H (meta to OMe)7.257.30
-OCH₃3.803.85
Ar-CH₂-O4.454.50
-O-CH₂-CH₂3.503.55
-CH₂-CH=CH₂2.352.40
-CH=CH₂ (internal)5.805.88
-CH=CH₂ (terminal)5.10, 5.255.15, 5.30

Infrared Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an IR spectrum. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve better agreement. The comparison of the calculated vibrational spectrum with the experimental one can confirm the presence of key functional groups, such as the C-O-C ether linkages, the aromatic ring, and the C=C double bond of the butenyl group.

Electronic Properties and Reactivity

Beyond structural verification, quantum chemical calculations provide insights into the electronic properties of this compound. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help in understanding the molecule's reactivity and its behavior in spectroscopic techniques like UV-Vis spectroscopy. The distribution of electron density and the molecular electrostatic potential (MEP) map can indicate the most electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

V. Theoretical and Computational Chemistry Investigations

Application of Molecular Orbital Theory and Quantum Mechanics to Ether Systems

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. wikipedia.org In this framework, electrons are not assigned to individual bonds between atoms but are treated as moving under the influence of all the nuclei in the molecule. wikipedia.org The application of MO theory to ether systems, including 1-(But-3-enoxymethyl)-4-methoxybenzene, provides insights into their bonding, electronic transitions, and reactivity.

Quantum mechanics calculations can be used to determine the energies and shapes of the molecular orbitals. For an ether, the highest occupied molecular orbital (HOMO) is typically associated with the lone pair electrons on the oxygen atom. The energy of the HOMO is related to the molecule's ability to act as an electron donor (nucleophilicity), while the energy of the lowest unoccupied molecular orbital (LUMO) is related to its ability to act as an electron acceptor (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and reactivity.

The table below illustrates a hypothetical set of calculated molecular orbital energies for this compound, based on typical values for similar aromatic ethers.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Character
LUMO+1+1.2π* (aromatic ring)
LUMO-0.5π* (alkene)
HOMO-8.5n (oxygen lone pair)
HOMO-1-9.2π (aromatic ring)

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying reactions such as Claisen rearrangement, electrophilic addition to the alkene, or cleavage of the ether linkage. masterorganicchemistry.com Density Functional Theory (DFT) is a common method used for these types of investigations.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.com The structure of the transition state provides crucial information about the geometry of the reacting molecules at the point of bond making and breaking. youtube.com

For instance, a computational study of the acid-catalyzed cleavage of the ether bond would involve locating the transition state for the nucleophilic attack of a halide on the protonated ether. masterorganicchemistry.com The calculated activation energy would provide a quantitative measure of the reaction rate.

The following table presents hypothetical activation energies for competing reaction pathways involving this compound.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
SN2 Cleavage at Butenyl GroupDFT (B3LYP/6-31G)25.8
SN1 Cleavage at Butenyl GroupDFT (B3LYP/6-31G)35.2
Electrophilic Addition of HBr to AlkeneDFT (B3LYP/6-31G*)15.4

Prediction and Rationalization of Regio- and Stereoselectivity in Chemical Transformations

Many reactions involving this compound have the potential to form multiple products (regioisomers or stereoisomers). Computational methods can be used to predict and explain the observed selectivity. numberanalytics.com This is typically achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

For example, in the hydroboration-oxidation of the butenyl group, the boron can add to either the terminal or the internal carbon of the double bond. A computational analysis would involve calculating the energies of the two possible transition states. Steric and electronic factors influencing the stability of these transition states would determine the regioselectivity of the reaction. numberanalytics.com

Similarly, for reactions that can create a new stereocenter, computational chemistry can predict which stereoisomer will be formed in excess. This is particularly important in the synthesis of chiral molecules.

The table below shows a hypothetical comparison of transition state energies for a reaction leading to different regioisomers.

Table 3: Hypothetical Transition State Energies for Regioisomeric Products

ReactionRegioisomeric Transition StateRelative Energy (kcal/mol)Predicted Major Product
Oxymercuration of the AlkeneMarkovnikov Addition0.0Markovnikov Product
Anti-Markovnikov Addition+3.1-

Advanced Modeling for Conformational Analysis and Molecular Dynamics

The flexible nature of the butenoxymethyl side chain in this compound means that the molecule can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. rsc.org Molecular mechanics and quantum mechanics methods can be used to calculate the relative energies of different conformers. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. researchgate.net In an MD simulation, the classical equations of motion are solved for the atoms in the molecule, allowing for the exploration of its conformational landscape and the study of its dynamic properties. researchgate.net This can provide insights into how the molecule's shape fluctuates over time and how it interacts with its environment, such as a solvent.

The results of a conformational analysis can be presented in a potential energy surface, which shows the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers.

The following table provides hypothetical relative energies for some of the low-energy conformers of this compound.

Table 4: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)180° (anti)0.0065.2
260° (gauche)0.8517.4
3-60° (gauche)0.8517.4

Vi. Role and Potential Applications in Advanced Organic Chemistry

Strategic Precursor in the Synthesis of Complex Organic Molecules

The unique structure of 1-(But-3-enoxymethyl)-4-methoxybenzene, featuring a terminal alkene and an electron-rich aromatic ring connected by an ether linkage, positions it as a versatile precursor for the synthesis of more complex molecular architectures. The p-methoxybenzyl (PMB) ether group is a well-established protecting group for alcohols in organic synthesis, known for its stability under a wide range of reaction conditions and its selective deprotection. The butenyl side chain offers a reactive handle for a variety of chemical transformations.

While direct application of this compound in the total synthesis of natural products is not documented, its structural motifs are present in numerous bioactive molecules. The p-methoxyphenyl group is a common feature in many natural products, and the butenyl chain can be elaborated into various functional groups. For instance, the terminal double bond could undergo transformations such as ozonolysis to yield an aldehyde, which can then participate in carbon-carbon bond-forming reactions. Alternatively, dihydroxylation followed by oxidative cleavage could provide a carboxylic acid. These transformations would allow for the construction of complex carbon skeletons found in natural products. The enzymatic synthesis of some bioactive compounds often involves the modification of phenolic compounds, a class to which the methoxybenzene portion of this molecule belongs.

Development of New Synthetic Methodologies and Reagents

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. The reactivity of the terminal alkene in this compound could be exploited in the development of new chemical reactions. For example, it could serve as a substrate in metathesis reactions, allowing for the formation of new carbon-carbon double bonds and the synthesis of complex unsaturated molecules. Furthermore, the electronic properties of the methoxybenzene ring could influence the reactivity of the butenyl chain, potentially leading to new regioselective or stereoselective transformations. The anisole (B1667542) (methoxybenzene) moiety itself is a precursor to a variety of synthetic compounds and reagents.

Advanced Materials Science Applications

The presence of a polymerizable group (the butenyl moiety) suggests potential applications in materials science.

The terminal alkene of this compound can theoretically participate in radical polymerization reactions. This could lead to the formation of homopolymers or copolymers with unique properties conferred by the pendent p-methoxyphenyl ether groups. These aromatic groups could enhance the thermal stability and modify the refractive index of the resulting polymer. The synthesis of polymers with specific functionalities is an active area of research. For example, the radical polymerization of substituted methacrylate (B99206) monomers has been shown to produce polymers with varying glass transition temperatures depending on the substituents. Similarly, coordination-insertion polymerization of polar monomers has been used to create hydrophilic polymers.

Broader Scientific Research Applications and Future Directions

Future research on this compound could focus on several promising areas. A primary step would be the development of an efficient and scalable synthesis for this compound. Once available, a thorough investigation of its reactivity in a wide range of organic transformations would be warranted. This could include exploring its potential in asymmetric catalysis, where the ether oxygen could act as a coordinating group to a metal center, influencing the stereochemical outcome of a reaction.

In the realm of materials science, the polymerization and copolymerization of this monomer could be systematically studied to understand the structure-property relationships of the resulting polymers. These materials could be investigated for applications in areas such as specialty coatings, membranes, or as components in electronic devices. The exploration of its biological activity, if any, could also open up new avenues for research in medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.